2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
説明
“2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a chemical compound that is part of the structure of Brivanib . Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine has been reported in several studies . For instance, one study reported a second-generation synthesis of pyrrolo[2,1-f][1,2,4]triazine by employing continuous flow chemistry tools . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t -Bu .Molecular Structure Analysis
The molecular structure of “this compound” is part of the structure of Brivanib . The crystal structure of Brivanib is reported for the first time with crystallographic parameters: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 .科学的研究の応用
Synthesis and Biological Significance
1,2,4-triazine derivatives, including compounds like 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, are known for their vast spectrum of biological activities. These compounds have been extensively studied and synthesized, exhibiting a range of pharmacological effects such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and more. The triazine nucleus itself is considered an interesting core moiety for researchers aiming to develop future drugs due to its potent pharmacological activity (Rani & Kumari, 2020; Verma, Sinha & Bansal, 2019).
Antitumor Activities
1,2,3-Triazines and their derivatives are biologically active compounds showing a broad spectrum of activities. Specifically, they have been recognized for their antitumor activities. Their efficacy, combined with simple synthesis, makes these molecules a valuable scaffold for the development of antitumor compounds (Cascioferro et al., 2017).
Functionalized Derivatives for Medicinal Applications
The synthesis of functionalized derivatives of 3-thioxo-1,2,4-triazin-5-ones, like this compound, has been a subject of interest due to their significant applications in the medicinal, pharmacological, and biological fields. These derivatives are evaluated for their anticancer, anti-HIV, antimicrobial activities, and their enzymatic effects. Their reactivity depends on various factors such as the polarity of the solvent, temperature, and molarity (Makki, Abdel-Rahman & Alharbi, 2019).
Therapeutic Potential in Drug Development
Triazines hold a special position in medicinal chemistry owing to their vast biological and pharmacological potential. They have been investigated for developing molecules for treating a plethora of pathological conditions like inflammation, cancer, and infections. The wide spectrum of activities displayed by triazines and the development of several commercial drugs containing triazines have made this moiety of keen interest to chemists worldwide (Dubey, Pathak, Chauhan & Ali, 2022).
CO2 Capture and Conversion
Triazine-based compounds are also significant in the environmental sector, particularly for CO2 capture and conversion. Nitrogen-doped porous polymers, like covalent triazine frameworks (CTFs), are found to be remarkable candidates for CO2 capturing due to their high surface area, permanent porosity, structural tunability, and high hydrothermal and physicochemical stability. The conversion of CO2 into useful products like methane, methanol, and other hydrocarbons using triazine-based heterogeneous catalysis has been critically reviewed (Mukhtar et al., 2020).
作用機序
Target of Action
The primary targets of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, also known as Brivanib, are the vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
Brivanib is an ATP-competitive inhibitor of VEGFR-2, with an IC50 of 25 nmol/L and Ki of 26 nmol/L . It also inhibits VEGFR-1 and VEGFR-3, and shows good selectivity for FGFR-1, FGFR-2, and FGFR-3 . By inhibiting these receptors, Brivanib disrupts the signaling pathways that promote angiogenesis, thereby inhibiting tumor growth .
Biochemical Pathways
The inhibition of VEGFR and FGFR by Brivanib affects multiple biochemical pathways. The VEGF pathway is involved in angiogenesis, while the FGF pathway is involved in tissue repair, tumor growth, and resistance to anti-cancer drugs . By inhibiting these pathways, Brivanib can effectively suppress tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of Brivanib include its oral administration and its ability to inhibit tumor growth in non-small-cell lung cancer .
Result of Action
The molecular and cellular effects of Brivanib’s action include the inhibition of angiogenesis and tumor growth. By blocking the activity of VEGFR and FGFR, Brivanib disrupts the signaling pathways that promote the growth and spread of cancer cells .
Action Environment
The action, efficacy, and stability of Brivanib can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the drug’s effectiveness . .
生化学分析
Biochemical Properties
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as p38α MAP kinase, where it acts as a potent inhibitor . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex. Additionally, this compound can interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By inhibiting p38α MAP kinase, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. These effects are particularly relevant in the context of cancer research, where this compound has shown potential as an anti-tumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes and proteins. The compound’s structure allows it to fit into the active site of p38α MAP kinase, where it forms hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition leads to downstream effects on gene expression and cellular functions, contributing to its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time
Dosage Effects in Animal Models
Studies in animal models have revealed that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target interactions. These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as p38α MAP kinase . The compound’s metabolism involves its conversion to various metabolites, which can further interact with other biomolecules and influence metabolic flux. These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for transport proteins, which determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may further influence its localization to specific cellular compartments, enhancing its specificity and effectiveness in biochemical reactions.
特性
IUPAC Name |
2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-8-7(11)6-3-2-4-10(6)9-5/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLCRQWYTHFOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654022 | |
Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-73-4 | |
Record name | 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。